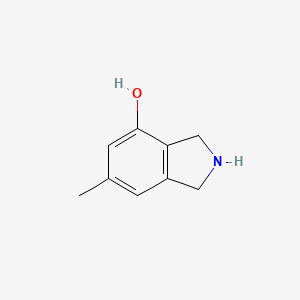![molecular formula C14H31NO4Si B14131725 N-[3-(Trimethoxysilyl)propyl]octanamide CAS No. 403671-47-6](/img/structure/B14131725.png)
N-[3-(Trimethoxysilyl)propyl]octanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Trimethoxysilyl)propyl]octanamide is a chemical compound with the molecular formula C14H31NO4Si. It is a silane coupling agent that contains both organic and inorganic components, making it useful in various applications, particularly in the field of materials science. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, which makes it valuable in enhancing the adhesion properties of materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]octanamide typically involves the reaction of 3-aminopropyltrimethoxysilane with octanoyl chloride. The reaction is carried out in an anhydrous solvent such as toluene, under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
化学反应分析
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]octanamide undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. The hydrolysis of the trimethoxysilyl group in the presence of water leads to the formation of silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Silanol groups formed from hydrolysis can condense under mild heating or in the presence of catalysts such as titanium or tin compounds.
Substitution: The amide group can participate in substitution reactions with various electrophiles, such as acyl chlorides or isocyanates, under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound include siloxane polymers, modified surfaces with enhanced adhesion properties, and various functionalized derivatives depending on the specific reagents used.
科学研究应用
N-[3-(Trimethoxysilyl)propyl]octanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates, such as glass or metal surfaces.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and adhesion to biological tissues.
Medicine: Investigated for its potential in drug delivery systems, where it can be used to modify the surface properties of nanoparticles to improve their interaction with biological systems.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their durability and performance.
作用机制
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]octanamide involves the hydrolysis of the trimethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds are responsible for the strong adhesion properties of the compound. Additionally, the amide group can interact with various functional groups on substrates, further enhancing the adhesion and compatibility of the materials.
相似化合物的比较
N-[3-(Trimethoxysilyl)propyl]octanamide can be compared with other silane coupling agents such as:
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an octanamide group, which may offer different reactivity and adhesion properties.
3-Aminopropyltriethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups, which can affect the hydrolysis and condensation rates.
Vinyltrimethoxysilane: Contains a vinyl group, making it suitable for applications requiring polymerizable functionalities.
The uniqueness of this compound lies in its combination of a long alkyl chain and a trimethoxysilyl group, providing both hydrophobic and hydrophilic properties, which can be tailored for specific applications.
属性
CAS 编号 |
403671-47-6 |
|---|---|
分子式 |
C14H31NO4Si |
分子量 |
305.49 g/mol |
IUPAC 名称 |
N-(3-trimethoxysilylpropyl)octanamide |
InChI |
InChI=1S/C14H31NO4Si/c1-5-6-7-8-9-11-14(16)15-12-10-13-20(17-2,18-3)19-4/h5-13H2,1-4H3,(H,15,16) |
InChI 键 |
JLAVZTXZCOWVCJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NCCC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)

![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)







![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)

![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
